molecular formula C25H23N3O2S2 B4582674 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide

Cat. No. B4582674
M. Wt: 461.6 g/mol
InChI Key: FJFJWVWWIBGRTO-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential as anticancer agents, among other applications. The synthesis and study of benzothiazole derivatives, including their molecular structure, chemical reactions, and physical and chemical properties, are crucial for developing new therapeutic agents.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under various conditions. For example, heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been synthesized through benzoylation processes, indicating a versatile approach to constructing the benzothiazole core with diverse substituents (Prabukanthan et al., 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using techniques like X-ray crystallography, demonstrating various conformations and supramolecular aggregations based on substituent variations. For instance, the structural characterization of closely related benzamide derivatives has revealed different modes of supramolecular aggregation and molecular conformations (Sagar et al., 2018).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a wide range of chemical reactions, leading to the formation of various biologically active molecules. The reactivity of these compounds often involves nucleophilic substitutions and cyclization reactions, contributing to their diverse chemical properties and potential as pharmacological agents.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their therapeutic potential. Studies have shown that these compounds can exhibit significant anticancer activity, among other effects, highlighting the importance of understanding their chemical behavior (Kashiyama et al., 1999).

Scientific Research Applications

Antitumor Properties and Mechanism of Action Studies have shown that certain benzothiazole derivatives, such as 2-(4-Aminophenyl)benzothiazoles and their analogues, exhibit potent antitumor properties. These compounds have been found to be effective against various human cancer cell lines, including breast, renal, and ovarian cancers, through selective growth inhibition. The mechanism of action is believed to involve metabolic oxidation to active forms that selectively inhibit tumor cell growth, indicating a potential pathway for the antitumor activity of similar benzothiazole derivatives (Kashiyama et al., 1999); (Hutchinson et al., 2001).

Metabolic Pathways and Drug Activation The efficacy of benzothiazole derivatives is closely linked to their metabolic pathways. Specific enzymes, such as cytochrome P450s, play a crucial role in the bioactivation of these compounds, leading to their antitumor effects. This process involves the formation of hydroxylated metabolites and the activation of drug molecules in sensitive cancer cell lines, shedding light on the importance of metabolic activation in the antitumor effectiveness of benzothiazole derivatives (Chua et al., 2000).

DNA Damage and Cell Cycle Arrest Further investigations into the effects of fluorinated benzothiazole analogues have demonstrated their ability to induce DNA damage and cell cycle arrest in tumor cells, contributing to their cytotoxic activity. This action, coupled with the activation of specific receptor pathways and the generation of DNA adducts in sensitive tumor cells, underlines the complex interaction between benzothiazole derivatives and cellular mechanisms leading to antitumor effects (Trapani et al., 2003).

properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15(2)30-19-12-10-17(11-13-19)23(29)28-25(31)27-21-14-18(9-8-16(21)3)24-26-20-6-4-5-7-22(20)32-24/h4-15H,1-3H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFJWVWWIBGRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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